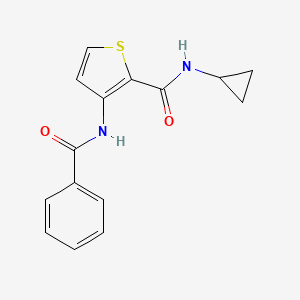

![molecular formula C11H14F3NO B2540505 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol CAS No. 478050-21-4](/img/structure/B2540505.png)

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of trifluoromethyl groups due to their ability to impart unique physical and chemical properties to the molecules. For instance, the synthesis of a novel fluorinated aromatic diamine monomer, which is closely related to the structure of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol, was achieved by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another related synthesis involved the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution, demonstrating the potential for enzymatic approaches in the synthesis of trifluoromethylated compounds . Additionally, the synthesis of 1-[3-(trifluoromethyl) phenyl]-2-propanone from m-trifluoromethylaniline via diazotization and Meerwein arylation reactions under mild conditions achieved a high yield, indicating the efficiency of these methods for synthesizing trifluoromethylated intermediates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group, which is known to influence the physical and chemical properties of the molecule. The presence of this group can lead to increased thermal stability and solubility in polar organic solvents, as observed in the fluorinated polyimides derived from a similar diamine . The influence of the trifluoromethyl group on the molecular structure and reactivity is also evident in the synthesis of trifluoromethyl indole derivatives from trifluoromethyl epoxy ethers .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds can be quite diverse. For example, trifluoromethyl epoxy ethers can react with aromatic amines to yield trifluoromethyl indolinols, which can be further processed into indoles . Trifluoroethanol itself has been used as a recyclable medium for one-pot synthesis of α-amino nitriles and α-amino phosphonates, showcasing its versatility as a solvent and reagent . The radical addition of 2-propanol to trifluoroethylene has been demonstrated to afford various trifluoroethylated alcohols, which can be further transformed into different products through dehydrofluorination10.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into a molecule typically enhances its thermal stability, as seen in the fluorinated polyimides with high glass transition temperatures and excellent mechanical properties . The solubility of these compounds in polar organic solvents and their good thermal stability are notable characteristics that can be attributed to the trifluoromethyl groups . The physical properties of trifluoromethylated compounds are also influenced by their molecular structure, as the presence of the trifluoromethyl group can increase the rigidity and density of the molecule, which in turn affects its solubility and thermal behavior.

Applications De Recherche Scientifique

Synthetic Studies and Derivatives

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol and its derivatives have been explored in various synthetic studies. For example, the ammonolysis of related compounds like 2,3-epoxy-3-phenyl-1-propanol has been studied, leading to derivatives such as 1-phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956).

Chemical Reactions and Mechanisms

The compound's involvement in chemical reactions, such as the radical addition of 2-propanol to trifluoroethylene, has been a subject of research. This process yields various adducts and telomers, highlighting the compound's reactivity and potential in synthetic organic chemistry (J. Fikar et al., 1996).

Oxidation Studies

Research has also delved into the oxidation of secondary alcohols like 1,1,1-trifluoro-2-propanol. These studies have examined the kinetics and mechanisms of oxidation by potassium tetraoxoferrate(VI), leading to the formation of ketones (B. Norcross et al., 1997).

Enantioselective Catalysis

The compound's derivatives have been used as chiral ligands for enantioselective catalysis. For instance, derivatives synthesized from (R)-1-phenylethylamine have been applied in the enantioselective addition of diethylzinc to benzaldehyde (M. Asami et al., 2015).

Structural Analysis and Hydrogen Bonding

Research on the structural features and hydrogen bonding in crystals of trifluoromethylated amino alcohols, including derivatives of this compound, has been conducted. These studies provide insights into the molecular interactions and structural properties of these compounds (T. Katagiri et al., 2005).

Applications in Polymerization and Chemical Synthesis

The compound and its derivatives have found applications in polymerizations and the synthesis of other complex molecules. For instance, research has explored the complexation of trifluoromethanesulphonates by their conjugate acid in chemical reactions, demonstrating the compound's utility in diverse chemical syntheses (D. Souverain et al., 1980).

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-(1-phenylethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-7-10(16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERBUQKWFDTHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

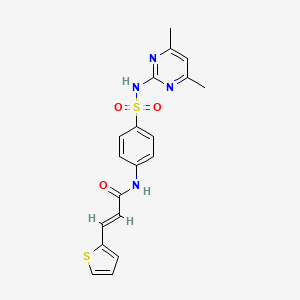

![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

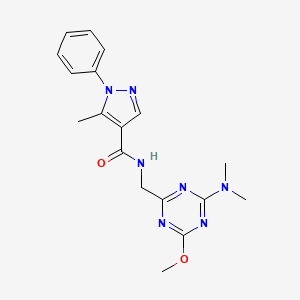

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)

![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)

![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)

![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)